Butaxamine

Description

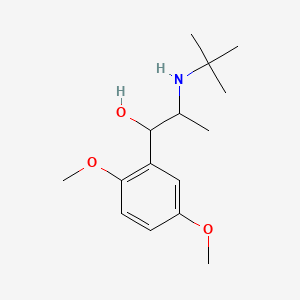

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSDDMONZULSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897107, DTXSID70896997 | |

| Record name | d-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-20-5, 33997-55-6, 5696-15-1 | |

| Record name | α-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Selective Tool: A Technical History of Butaxamine's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine, a selective β2-adrenergic receptor antagonist, has served as a critical pharmacological tool for decades, enabling researchers to dissect the nuanced roles of β-adrenergic signaling pathways. This in-depth technical guide chronicles the history of its discovery and synthesis, providing a comprehensive overview for researchers and drug development professionals. We delve into the seminal research that led to its creation, detail the experimental protocols for its synthesis, and present its receptor binding affinity in a clear, quantitative format. Furthermore, this guide illustrates the molecular interactions and signaling pathways affected by this compound's antagonistic action through detailed diagrams, offering a complete technical resource on this instrumental compound.

Discovery and Historical Context: The Quest for Adrenergic Specificity

The story of this compound is rooted in the broader scientific endeavor to understand and manipulate the adrenergic nervous system. By the mid-20th century, the existence of two primary types of adrenergic receptors, α and β, had been established. Subsequent research in the 1960s led to the further subdivision of β-receptors into β1 and β2 subtypes, sparking a race to develop subtype-selective antagonists to minimize off-target effects and to better understand the physiological roles of each receptor.

While the exact date and research group behind the initial synthesis of this compound are not prominently documented in readily available historical records, its development can be situated within the intensive research efforts of the 1960s to create more selective beta-blockers. This compound, also known by its chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, emerged from this era of medicinal chemistry as a compound with a notable preference for β2-adrenergic receptors over their β1 counterparts.[1] Unlike many of its beta-blocker contemporaries that found widespread clinical use, this compound's high selectivity for β2 receptors, coupled with its investigational nature, destined it for a crucial role in experimental pharmacology rather than therapeutic applications.[1] Its primary utility lies in its ability to block β2 receptors, thereby allowing scientists to determine if a specific physiological effect is mediated by this receptor subtype.[1]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound, while not detailed in a single, easily accessible seminal publication, can be inferred from established organo-chemical reactions and the synthesis of structurally related phenylethanolamines. A plausible and commonly utilized synthetic route commences with 2,5-dimethoxypropiophenone.

Experimental Protocol: A Plausible Synthetic Pathway

The following protocol outlines a likely multi-step synthesis of this compound based on common organic chemistry principles.

Step 1: α-Bromination of 2,5-Dimethoxypropiophenone

-

Reactants: 2,5-dimethoxypropiophenone, Bromine (Br₂), and a suitable solvent such as acetic acid.

-

Procedure: 2,5-dimethoxypropiophenone is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise to the mixture at room temperature with constant stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured into ice water, and the precipitated product, α-bromo-2,5-dimethoxypropiophenone, is collected by filtration, washed with water, and dried.

Step 2: Amination with tert-Butylamine

-

Reactants: α-bromo-2,5-dimethoxypropiophenone, tert-Butylamine, and a suitable solvent like ethanol.

-

Procedure: The α-bromo ketone is dissolved in ethanol, and an excess of tert-butylamine is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water to remove excess amine and salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield the α-(tert-butylamino)-2,5-dimethoxypropiophenone.

Step 3: Reduction of the Ketone

-

Reactants: α-(tert-butylamino)-2,5-dimethoxypropiophenone, Sodium borohydride (NaBH₄), and a protic solvent like methanol or ethanol.

-

Procedure: The amino ketone is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed for a few hours at room temperature.

-

Work-up: The excess sodium borohydride is quenched by the careful addition of water. The solvent is evaporated, and the residue is extracted with an organic solvent. The organic extracts are washed with brine, dried, and the solvent is evaporated to yield crude this compound.

Step 4: Purification

-

Procedure: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

A diagrammatic representation of this synthetic workflow is provided below.

Caption: A plausible synthetic workflow for this compound.

Quantitative Data: Receptor Binding Affinity

This compound's defining characteristic is its selectivity for the β2-adrenergic receptor. This selectivity is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Adrenergic Receptor Subtype | Tissue Source (Species) | Radioligand | Ki (nM) | Reference |

| β1 | Bovine Heart | [³H]-CGP12177 | 3090 ± 480 | [2][3] |

| β2 | Bovine Trachea | [³H]-CGP12177 | 100 ± 15 |

Data from Satoh et al. (1993). Values are presented as mean ± S.E.M.

Furthermore, the stereochemistry of this compound plays a significant role in its receptor interaction. Studies on the optical isomers have revealed that the D(-)-isomer is the more active enantiomer.

| Isomer | Agonist | Preparation | pA₂ Value |

| D(-)-Butoxamine | D(-)-Isoproterenol | Isolated guinea-pig tracheal chain | 7.23 |

| L(+)-Butoxamine | D(-)-Isoproterenol | Isolated guinea-pig tracheal chain | No significant blockade |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mechanism of Action: Signaling Pathway Antagonism

This compound exerts its effect by competitively binding to β2-adrenergic receptors, thereby preventing the binding of endogenous agonists like epinephrine and norepinephrine. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.

By blocking the receptor, this compound inhibits this entire signaling cascade.

Caption: Antagonistic action of this compound on the β2-adrenergic signaling pathway.

Conclusion

This compound stands as a testament to the era of rational drug design that sought to achieve receptor subtype selectivity. While it did not transition into a clinical therapeutic, its value as a research tool is undeniable. By providing a detailed account of its historical context, synthesis, quantitative receptor affinity, and mechanism of action, this guide serves as a comprehensive technical resource for the scientific community. The continued use of this compound in pharmacological research underscores its enduring importance in elucidating the complex roles of β2-adrenergic signaling in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]

Butaxamine: A Technical Guide to its Mechanism of Action as a β2-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1] While it has no clinical applications, it serves as a critical pharmacological tool in experimental settings to isolate and characterize β2-AR-mediated physiological effects.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and laboratory workflows.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its effects by directly competing with endogenous catecholamines, such as epinephrine and norepinephrine, for the binding site on the β2-adrenergic receptor. The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs).[2] This initiates a downstream signaling cascade.

This compound's binding to the receptor occupies the active site without initiating this downstream signaling. This competitive antagonism effectively blocks the receptor, preventing its activation. Molecular dynamics simulations suggest that while both agonists (like epinephrine) and antagonists (like this compound) form a stable salt bridge with the Asp-113 residue in transmembrane helix 3, the overall conformation of the receptor complex differs significantly.[3] The this compound-bound receptor is described as being more rigid compared to the flexible, active state induced by an agonist, thereby preventing the conformational changes necessary for G-protein activation.[3]

Downstream Signaling Inhibition

The primary consequence of this compound's antagonism at the β2-AR is the inhibition of the adenylyl cyclase pathway. In a normal physiological response, agonist binding to the β2-AR leads to:

-

Activation of the Gs alpha subunit.

-

Activation of the enzyme adenylyl cyclase.

-

Conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Activation of Protein Kinase A (PKA) by cAMP, which then phosphorylates various cellular substrates to produce a physiological response (e.g., smooth muscle relaxation).

By blocking the initial receptor activation step, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of the second messenger cAMP. This blockade of cAMP accumulation is the hallmark of its antagonist activity.

Caption: β2-Adrenergic receptor signaling pathway and its inhibition by this compound.

Quantitative Pharmacological Data

| Compound | Preparation | Agonist | pA2 Value |

| D(-)-Butaxamine | Isolated Guinea-Pig Tracheal Chain | D(-)-Isoproterenol | 7.23 |

Table 1: Functional Antagonist Potency of this compound. Data sourced from Patil, P. N. (1968).

Experimental Protocols for Characterization

The characterization of a β2 antagonist like this compound relies on a suite of in vitro assays to determine its binding affinity, potency, and functional effects.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the β2-AR.

Objective: To determine the affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β2-AR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).

-

Perform differential centrifugation to pellet the membranes containing the receptors.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable β2-AR radioligand (e.g., [125I]-Cyanopindolol), and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competitive binding assay.

Functional Antagonist Assay (cAMP Accumulation)

This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the β2-AR (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Pre-incubate the cells with a range of concentrations of this compound for a defined period (e.g., 10-30 minutes).

-

Stimulate the cells with a fixed, submaximal concentration (e.g., EC80) of a β2-AR agonist, such as isoproterenol.

-

Include control wells (basal, agonist-only, and antagonist-only).

-

Incubate for a specified time (e.g., 30-45 minutes) at 37°C to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a detection kit. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assays, which involve a competition between cellular cAMP and a labeled cAMP analog for a specific antibody.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-stimulated cAMP response.

-

Applications in Research

This compound's selectivity for the β2-AR makes it an invaluable tool for differentiating the physiological roles of β1-AR and β2-AR. It has been used in various research models, including studies on bone metabolism, where it was shown to enhance the anabolic response of the skeleton to loading, and in inflammation research. By selectively blocking the β2-AR, researchers can confirm whether a specific biological response is mediated by this receptor subtype.

References

An In-depth Technical Guide to Butaxamine: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine is a potent and selective β2-adrenergic receptor antagonist widely utilized in experimental pharmacology to investigate the physiological and pathological roles of the β2-adrenergic system. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. Special emphasis is placed on its mechanism of action and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed methodologies for key experiments, such as receptor binding and functional assays, to facilitate its application in research and drug development.

Chemical Structure and Identification

This compound, also known as butoxamine, is chemically described as α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol. Its structure features a dimethoxy-substituted benzene ring linked to a propanolamine side chain, which is characteristic of many β-adrenergic ligands. The tert-butyl group on the amine is a key determinant of its β2-selectivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol | [1] |

| CAS Number | 1937-89-9 | [1] |

| Molecular Formula | C15H25NO3 | [1] |

| Molecular Weight | 267.369 g/mol | [1] |

| SMILES | C--INVALID-LINK--OC)OC)O">C@@HNC(C)(C)C | [1] |

| InChI | InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data is limited, available information and computed values are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 391 °C at 760 mmHg | |

| Flash Point | 190.3 °C | |

| Solubility (Hydrochloride Salt) | Water: 25 mg/mL (ultrasonication may be needed) DMSO: 100 mg/mL (ultrasonication may be needed) | |

| logP (Computed) | 2 | |

| pKa | Not available | |

| Appearance | White to off-white solid | |

| Stability | Store at room temperature. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | |

| Reactivity | Combustible solid. Avoid generating dust clouds which may be explosive. |

Pharmacological Properties

Mechanism of Action

This compound is a selective antagonist of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary use is in experimental settings to block β2-adrenergic receptors, thereby allowing researchers to elucidate the role of this specific receptor subtype in various physiological processes. By competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to the β2-adrenergic receptor, this compound prevents the activation of downstream signaling cascades.

Signaling Pathways

The blockade of the β2-adrenergic receptor by this compound primarily affects the canonical Gs-protein signaling pathway. Under normal physiological conditions, agonist binding to the β2-adrenergic receptor activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound, by preventing agonist binding, inhibits this entire cascade, resulting in decreased intracellular cAMP levels.

Furthermore, β2-adrenergic receptor activation can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound can be used to investigate the role of β2-adrenergic receptor signaling in modulating ERK1/2 phosphorylation.

// Nodes Agonist [label="Agonist\n(e.g., Epinephrine)", fillcolor="#4285F4"]; this compound [label="this compound", fillcolor="#EA4335"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gs_protein [label="Gs Protein", fillcolor="#4285F4"]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#4285F4"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#4285F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4"]; ERK_MAPK [label="ERK/MAPK\nPathway", fillcolor="#4285F4"]; CellularResponse [label="Cellular Response\n(e.g., Smooth Muscle Relaxation)", fillcolor="#34A853"];

// Inhibition Edge this compound -> Beta2AR [label="Blocks", arrowhead=tee, color="#EA4335"];

// Activation Edges Agonist -> Beta2AR [label="Activates"]; Beta2AR -> Gs_protein [label="Activates"]; Gs_protein -> AdenylylCyclase [label="Activates"]; AdenylylCyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates targets leading to"]; Beta2AR -> ERK_MAPK [label="Can modulate", style=dashed]; ERK_MAPK -> CellularResponse [label="Influences", style=dashed]; } . Figure 2: this compound inhibits the β2-adrenergic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Radioligand Receptor Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.

a. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: [³H]-dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist radioligand.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled β-adrenergic antagonist like propranolol.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

b. Experimental Workflow:

// Nodes PrepareReagents [label="1. Prepare Reagents\n(Buffers, Radioligand, this compound)"]; SetupPlate [label="2. Set up 96-well Plate\n(Total, Non-specific, Competition)"]; AddComponents [label="3. Add Components\n(Membranes, Radioligand, this compound)"]; Incubate [label="4. Incubate\n(e.g., 60 min at 25°C)"]; Filter [label="5. Rapid Filtration\n(Separate bound from free ligand)"]; Wash [label="6. Wash Filters\n(Remove unbound radioligand)"]; Count [label="7. Scintillation Counting\n(Measure radioactivity)"]; Analyze [label="8. Data Analysis\n(Calculate Ki value)"];

// Edges PrepareReagents -> SetupPlate; SetupPlate -> AddComponents; AddComponents -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; } . Figure 3: Workflow for a radioligand competition binding assay.

c. Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the β2-adrenergic receptor.

a. Materials:

-

Cells: A cell line stably or transiently expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Agonist: A known β2-adrenergic receptor agonist (e.g., isoproterenol).

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

Cell Culture Medium and Buffers.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

b. Experimental Workflow:

// Nodes SeedCells [label="1. Seed Cells in a Plate"]; Preincubate [label="2. Pre-incubate with this compound\nand PDE inhibitor"]; Stimulate [label="3. Stimulate with Agonist\n(e.g., Isoproterenol)"]; LyseCells [label="4. Lyse Cells"]; DetectcAMP [label="5. Detect cAMP\n(using a commercial kit)"]; Analyze [label="6. Data Analysis\n(Determine IC50 and Schild analysis)"];

// Edges SeedCells -> Preincubate; Preincubate -> Stimulate; Stimulate -> LyseCells; LyseCells -> DetectcAMP; DetectcAMP -> Analyze; } . Figure 4: Workflow for a cAMP functional assay.

c. Procedure:

-

Cell Seeding: Seed the β2-adrenergic receptor-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound and a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the β2-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

-

Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

-

Conclusion

This compound remains an indispensable pharmacological tool for the selective blockade of β2-adrenergic receptors. Its well-defined mechanism of action and the availability of robust experimental protocols make it a valuable compound for researchers in academia and the pharmaceutical industry. This technical guide provides a solid foundation for understanding and utilizing this compound in studies aimed at unraveling the complexities of β2-adrenergic signaling in health and disease.

References

Butaxamine: A Technical Comparison of the Hydrochloride Salt and Freebase Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of butaxamine, a selective β2-adrenergic receptor antagonist, comparing its hydrochloride salt and freebase forms. While specific comparative data for this compound is limited in publicly available literature, this document consolidates known physicochemical properties, outlines established experimental protocols for characterization, and discusses the pharmacodynamic implications of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.

Physicochemical Properties

The selection between a freebase and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its solubility, stability, and bioavailability. Generally, the hydrochloride salt of a basic drug like this compound is favored for its enhanced aqueous solubility and stability compared to the freebase form.

Data Summary

The following table summarizes the available physicochemical data for this compound hydrochloride and this compound freebase.

| Property | This compound Hydrochloride | This compound Freebase |

| Molecular Formula | C₁₅H₂₅NO₃•HCl | C₁₅H₂₅NO₃ |

| Molecular Weight | 303.82 g/mol [1] | 267.36 g/mol [2][3] |

| Appearance | Solid[4] | Residual solid or oil prior to distillation[5] |

| Melting Point | 249-251 °C (480.2-483.8 °F) | Not explicitly available |

| Boiling Point | Not applicable | 127-128 °C at 0.3 mmHg |

| Aqueous Solubility | "Partly miscible"; 25 mg/mL (with sonication) | Expected to be lower than the hydrochloride salt |

| Solubility in DMSO | 100 mg/mL (with sonication) | Not explicitly available |

| pKa | Not explicitly available | Not explicitly available |

Stability and Handling

This compound hydrochloride, as a salt, is expected to be more stable and less prone to degradation than the freebase form. For optimal stability, this compound hydrochloride stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free environment.

Pharmacodynamics: Mechanism of Action

This compound is a selective antagonist of the β2-adrenergic receptor. Its primary utility is in experimental pharmacology to block β2 receptors and elucidate their role in physiological processes. By binding to β2-adrenergic receptors, this compound inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

Signaling Pathway

The following diagram illustrates the β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Caption: this compound blocks the β2-adrenergic receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and its derivatives.

Determination of pKa by NMR Spectroscopy

This protocol outlines a general method for determining the pKa of an amine using NMR spectroscopy, adapted for this compound.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound (hydrochloride or freebase)

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl)

-

Sodium deuteroxide (NaOD)

-

NMR spectrometer

-

NMR tubes

-

pH meter calibrated for D₂O

Procedure:

-

Prepare a stock solution of this compound in D₂O.

-

Adjust the pD of the solution to a low value (e.g., pD 2) using DCl.

-

Acquire a ¹H and/or ¹⁵N NMR spectrum.

-

Incrementally add small aliquots of NaOD to increase the pD in steps (e.g., 0.5 pD units).

-

After each addition, mix thoroughly and measure the pD.

-

Acquire an NMR spectrum at each pD point.

-

Continue this process until a high pD is reached (e.g., pD 12).

-

Identify the chemical shifts of protons or nitrogen atoms near the amine group that are sensitive to protonation state changes.

-

Plot the change in chemical shift (δ) as a function of pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Caption: Workflow for pKa determination by NMR spectroscopy.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound hydrochloride or freebase.

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and radioligand to each well.

-

Add the different concentrations of this compound to the appropriate wells.

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

A Technical Guide to the Selectivity of Butaxamine for Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine is widely recognized as a selective antagonist for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor pivotal in regulating physiological processes such as bronchodilation and vasodilation.[1] Despite its established qualitative selectivity, a comprehensive repository of quantitative binding and functional data (e.g., Ki, IC50, EC50) across the beta-adrenergic receptor subtypes is not extensively documented in publicly available literature.[2] This technical guide provides a framework for the characterization of this compound's selectivity profile. It details the standard experimental methodologies, including radioligand binding assays and adenylyl cyclase functional assays, that are essential for quantifying its affinity and potency at β1, β2, and β3-adrenergic receptors. Furthermore, this document outlines the canonical β-adrenergic signaling pathway and visualizes the experimental workflows using detailed diagrams to facilitate a thorough understanding of the principles and procedures involved in assessing the subtype selectivity of adrenergic compounds like this compound.

Introduction to Beta-Adrenergic Receptor Subtypes and the Importance of Selectivity

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3.[2] These receptors are integral to the sympathetic nervous system and mediate the effects of catecholamines like epinephrine and norepinephrine.

-

β1-Adrenergic Receptors: Primarily located in the heart and kidneys.[3] Their stimulation leads to increased heart rate, contractility, and renin release.[3]

-

β2-Adrenergic Receptors: Predominantly found in the smooth muscle of the lungs, gastrointestinal tract, liver, and uterus. Activation of β2-receptors typically results in smooth muscle relaxation, leading to effects such as bronchodilation and vasodilation.

-

β3-Adrenergic Receptors: Mainly expressed in adipose tissue and are involved in lipolysis and thermogenesis.

The development of subtype-selective ligands is of paramount importance in pharmacology as it allows for targeted therapeutic interventions with minimized off-target side effects. For instance, a β2-selective agonist is desirable for treating asthma as it can induce bronchodilation without causing significant cardiac side effects mediated by β1-receptors. Conversely, a selective β2-antagonist like this compound is a valuable tool for research and has potential therapeutic applications where blockade of β2-receptor-mediated effects is desired.

Quantifying this compound's Selectivity: Data Presentation

Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. The inhibitor constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Beta-Adrenergic Ligands

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β3-Adrenoceptor Ki (nM) | Selectivity (β1/β2) | Selectivity (β3/β2) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Isoproterenol | Illustrative Value | Illustrative Value | Illustrative Value | ~1 | ~1 |

| Salbutamol | Illustrative Value | Illustrative Value | Illustrative Value | >1 | >1 |

| Propranolol | Illustrative Value | Illustrative Value | Illustrative Value | ~1 | ~1 |

Note: This table is a template. Specific Ki values for this compound would be determined via the experimental protocols detailed in Section 3.

Functional Potency (EC50/IC50)

Functional assays measure the biological response to a ligand. For an antagonist like this compound, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the antagonist that inhibits the response to an agonist by 50%. For agonists, the half-maximal effective concentration (EC50) is the concentration that produces 50% of the maximal response. A lower IC50 or EC50 value indicates greater potency.

Table 2: Functional Potency (IC50) of this compound

| Assay | β1-Adrenoceptor IC50 (nM) | β2-Adrenoceptor IC50 (nM) | β3-Adrenoceptor IC50 (nM) | Selectivity (β1/β2) | Selectivity (β3/β2) |

| Adenylyl Cyclase | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. Specific IC50 values for this compound would be determined by functional assays as described in Section 3.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of this compound for beta-adrenergic receptors.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors.

Objective: To measure the affinity of this compound for each β-adrenoceptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-CGP 12177, a non-selective beta-antagonist).

-

This compound stock solution.

-

Non-selective antagonist for non-specific binding determination (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filter mats.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired β-adrenoceptor subtype to high density.

-

Harvest and homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, add buffer instead of this compound.

-

For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay determines the functional potency (IC50) of this compound in inhibiting the adenylyl cyclase activity stimulated by a β-adrenergic agonist.

Objective: To determine the IC50 of this compound for inhibiting agonist-stimulated adenylyl cyclase activity through each β-adrenoceptor subtype.

Materials:

-

Intact cells stably expressing human β1, β2, or β3-adrenoceptors.

-

A non-selective β-agonist (e.g., isoproterenol).

-

This compound stock solution.

-

Cell culture medium.

-

Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Cell Culture: Culture cells to an appropriate density in 96-well plates.

-

Stimulation:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.

-

Incubate for a defined period.

-

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the concentration of cAMP in the cell lysates using a commercial assay kit.

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the agonist response, from this curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to illustrate the β-adrenergic receptor signaling pathway and the workflows for the key experimental protocols.

Caption: β-Adrenergic Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Adenylyl Cyclase Functional Assay Workflow

Conclusion

This compound is an important pharmacological tool for the study of β2-adrenergic receptor function. While its selectivity is well-established qualitatively, a comprehensive quantitative characterization is essential for its precise application in research and drug development. This technical guide provides the necessary framework for such an investigation, offering detailed experimental protocols and visual aids to facilitate this research. The methodologies described herein represent the gold standard for determining the binding affinity and functional potency of ligands at G-protein coupled receptors, and their application will yield the data required to fully elucidate the selectivity profile of this compound.

References

Butaxamine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Butaxamine for Scientific Research

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on this compound, a selective β2-adrenergic receptor antagonist. This document outlines its chemical properties, mechanism of action, and established experimental applications, with a focus on its role in biomedical research.

Core Chemical and Physical Properties

This compound is a specific antagonist for the β2-adrenergic receptor, making it a valuable tool in experimental pharmacology to delineate the effects mediated by this receptor subtype.[1][2] It is primarily utilized in animal and tissue experiments to characterize β2-adrenergic receptor functions.[2] The compound is available as a free base and as a hydrochloride salt, each with distinct properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2922-20-5 | C15H25NO3 | 267.36[3][4] |

| This compound Hydrochloride | 5696-15-1 | C15H25NO3 • HCl | 303.82 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and blocking β2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). By inhibiting this interaction, this compound prevents the downstream signaling cascade.

The β2-adrenergic receptor signaling pathway is crucial in various physiological processes. This compound's antagonistic action allows researchers to investigate the specific contributions of this pathway. For instance, studies have shown that blocking the β2-adrenergic receptor with this compound can influence apoptosis in certain cells by modulating the cAMP/PKA pathway.

Caption: this compound's antagonistic action on the β2-adrenergic receptor signaling pathway.

Experimental Protocols and Applications

This compound is a key pharmacological tool in various in vivo and in vitro experimental models. Its primary application is to dissect the physiological roles of β2-adrenergic signaling from other adrenergic receptor subtypes.

In Vivo Studies in Rodent Models

Objective: To investigate the role of β2-adrenergic receptors in bone metabolism.

Animal Model: Spontaneously hypertensive rats (SHR), which are used as a model for osteoporosis with sympathetic hyperactivity.

Methodology:

-

Animal Acclimatization: Male SHR are acclimatized for a week before the experiment.

-

Drug Administration: this compound is administered orally, once daily for 12 weeks, at doses of 0.1, 1, and 10 mg/kg.

-

Analysis:

-

Bone Mass: Lumbar vertebrae are analyzed using microcomputed tomography (μCT) to measure bone mass indices.

-

Biomechanical Strength: The mechanical properties of the vertebrae are assessed through biomechanical testing.

-

Bone Histomorphometry: Histological sections of the bone are analyzed to determine parameters of bone formation and resorption.

-

Biochemical Markers: Plasma levels of bone turnover markers, such as osteocalcin and tartrate-resistant acid phosphatase-5b, are measured.

-

Expected Outcome: Studies have shown that low doses of this compound can increase bone mass and improve biomechanical strength in SHR by suppressing bone resorption and, at lower doses, increasing bone formation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.

Caption: A generalized workflow for an in vivo study investigating the effects of this compound.

Conclusion

This compound remains an indispensable tool for the specific blockade of β2-adrenergic receptors in a research context. Its utility in elucidating the nuanced roles of this receptor in various physiological and pathophysiological processes, particularly in bone biology, is well-documented. This guide provides a foundational understanding for researchers to effectively incorporate this compound into their experimental designs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Butoxamine | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Development of Butaxamine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine, a potent and selective β2-adrenergic receptor antagonist, has been a cornerstone pharmacological tool for decades. Its ability to discriminate between β1 and β2 adrenergic subtypes has been instrumental in elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the early research and development of this compound, detailing its chemical synthesis, foundational pharmacological characterization, and the experimental methodologies that defined its profile. The included data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Synthesis

Experimental Protocol: Synthesis of this compound

-

Bromination of 2',5'-Dimethoxypropiophenone: The synthesis initiates with the bromination of the α-carbon of 2',5'-dimethoxypropiophenone. This is typically achieved using a brominating agent such as bromine in a suitable solvent like methanol. This reaction yields α-bromo-2,5-dimethoxypropiophenone.

-

Amination: The resulting α-bromo ketone is then subjected to amination with tert-butylamine. This nucleophilic substitution reaction replaces the bromine atom with a tert-butylamino group, forming the corresponding α-(tert-butylamino)propiophenone.

-

Reduction of the Ketone: The final step involves the reduction of the ketone functionality to a secondary alcohol. This is accomplished using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. This reduction yields the final product, this compound, as a racemic mixture of its erythro and threo isomers. Stereoselective synthesis methods can be employed to obtain specific isomers.

Pharmacological Profile: Receptor Binding Affinity

The defining characteristic of this compound is its high selectivity for the β2-adrenergic receptor over the β1 subtype. This selectivity was established in early studies through radioligand binding assays, which are crucial for determining the binding affinity of a compound for its target receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinities (pKd and Ki) for β-Adrenergic Receptors

| Species | Receptor | pKd | Ki (nM) | Reference |

| Guinea pig | β1 | 4.35 | 44668.36 | [1] |

| Guinea pig | β2 | 6.89 | 128.82 | [1] |

| Rat | β2 | 6.51 | 309 | [1] |

pKd is the negative logarithm of the dissociation constant (Kd).

Table 2: Antagonist Potency (pA2) of this compound at β-Adrenergic Receptors

| Tissue | Agonist | pA2 Value | Reference |

| Guinea Pig Trachea | Isoprenaline | ~7.0 | [2][3] |

| Guinea Pig Atria | Noradrenaline | <5.0 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound's pharmacological profile relied on a suite of in vitro and in vivo experimental techniques. The following sections detail the methodologies for the key assays used in its early development.

Radioligand Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. In the context of this compound, these assays were essential for determining its binding affinity and selectivity for β-adrenergic receptor subtypes.

Methodology

-

Membrane Preparation: Tissues or cells expressing the target receptors (e.g., guinea pig lung for β2, heart for β1) are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath Experiments

Isolated organ bath experiments are a cornerstone of classical pharmacology, allowing for the functional characterization of drugs on intact tissues. For this compound, these assays were crucial in demonstrating its antagonist activity at β2-adrenergic receptors in smooth muscle.

Methodology: Guinea Pig Tracheal Strip Assay

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into a spiral strip.

-

Mounting: The tracheal strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to a force transducer to measure isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Contraction and Relaxation: The tracheal strip is pre-contracted with an agent like histamine or carbachol. Then, a β-agonist such as isoprenaline is added to induce relaxation.

-

Antagonist Activity: To test the antagonist effect of this compound, the tissue is pre-incubated with this compound before the addition of the β-agonist. The ability of this compound to shift the concentration-response curve of the agonist to the right is a measure of its antagonist potency (pA2 value).

cAMP Accumulation Assay

The activation of β2-adrenergic receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP accumulation assays are therefore used to measure the functional consequences of β-adrenergic receptor activation and blockade.

Methodology

-

Cell Culture: Cells expressing β2-adrenergic receptors are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist Treatment: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: A β-agonist (e.g., isoprenaline) is added to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified to determine its potency as a functional antagonist.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is intrinsically linked to the β2-adrenergic receptor signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the experimental workflows used to characterize this compound.

Caption: this compound blocks the β2-adrenergic signaling cascade.

Caption: Workflow for this compound synthesis and characterization.

Early In Vivo Research and Pharmacokinetics

Early in vivo studies with this compound were crucial for confirming its β2-selective antagonist activity in a whole-animal context. These studies often involved administering this compound to animal models, such as rats or cats, and observing its effects on physiological parameters known to be mediated by β-adrenergic receptors. For instance, this compound was shown to block the vasodepressor (blood pressure lowering) effects of the non-selective β-agonist isoprenaline, an effect mediated by β2 receptors in vascular smooth muscle, without significantly affecting the cardiac stimulant effects (heart rate increase), which are primarily mediated by β1 receptors.

Information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound from its early development is sparse in the readily available literature. However, it is known that this compound is not dealkylated to methoxamine in the body, distinguishing it from related compounds. Early in vivo experiments in rats utilized oral administration at doses ranging from 0.1 to 10 mg/kg.

Conclusion

The early research and development of this compound established it as a highly selective and valuable tool for the study of β2-adrenergic receptors. Through a combination of chemical synthesis, in vitro binding and functional assays, and in vivo studies, its pharmacological profile was meticulously characterized. This foundational work has enabled countless subsequent investigations into the roles of β2-adrenergic receptors in health and disease, and this compound continues to be an important compound in the pharmacologist's armamentarium. This technical guide has provided a detailed overview of this early research, offering valuable insights and methodologies for contemporary researchers in the field.

References

Pharmacological Profile of Butaxamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine is a classic pharmacological tool primarily utilized in experimental settings to investigate the roles of β2-adrenergic receptors. As a selective antagonist for the β2-adrenergic receptor, it has been instrumental in delineating the physiological and pathophysiological functions of this receptor subtype. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor selectivity, and in vivo effects, with a focus on its application in research. This document also outlines detailed experimental protocols for the characterization of this compound and similar compounds and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a sympatholytic agent that acts as a selective antagonist of the β2-adrenergic receptor.[1][2] Unlike many other beta-blockers, this compound has no established clinical use and is primarily employed as a research chemical to pharmacologically block β2-adrenergic receptors, thereby allowing for the characterization of receptor-specific effects.[1] Its selectivity allows researchers to distinguish between the effects mediated by β2-adrenergic receptors and those mediated by β1- or α-adrenergic receptors.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the adenylyl cyclase signaling cascade.

β2-Adrenergic Receptor Signaling Pathway

The activation of β2-adrenergic receptors by an agonist leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. This compound, by blocking the initial agonist binding, prevents this signaling cascade from being initiated.

Quantitative Pharmacological Data

Table 1: this compound Antagonist Potency

| Parameter | Value | Species | Tissue/System | Agonist | Reference |

| pA2 | 7.23 | Guinea pig | Isolated tracheal chain | D(-)-Isoproterenol | [4] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: this compound Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| β1-Adrenergic | Data not available | - | - | - |

| β2-Adrenergic | Data not available | - | - | - |

| α-Adrenergic | Data not available | - | - | - |

Table 3: this compound Functional Potency (IC50/EC50)

| Assay Type | IC50/EC50 (nM) | Cell Line/Tissue | Measured Response | Reference |

| cAMP Accumulation | Data not available | - | Inhibition of agonist-induced cAMP | - |

| Smooth Muscle Relaxation | Data not available | - | Inhibition of agonist-induced relaxation | - |

Experimental Protocols

The following protocols describe standard methodologies for characterizing the pharmacological profile of a β-adrenergic antagonist like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG DRUG: Butoxamine hydrochloride [genome.jp]

An In-depth Technical Guide to Butaxamine's Role in Sympathetic Nervous System Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaxamine is a valuable pharmacological tool for researchers studying the sympathetic nervous system. As a selective antagonist for the β2-adrenergic receptor, it allows for the specific investigation of β2-adrenoceptor-mediated pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, applications in experimental studies, and detailed protocols.

Introduction to this compound

This compound, also known as butoxamine, is a potent and selective β2-adrenergic receptor antagonist.[1][2] It is primarily utilized in experimental and laboratory settings to characterize and differentiate the functions of β2-adrenoceptors from other adrenergic receptor subtypes.[2][3][4] While it currently has no therapeutic applications, its specificity makes it an indispensable tool in pharmacological research.

Key Properties:

-

Selectivity: this compound displays a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors, allowing for the targeted blockade of β2-mediated responses.

-

Mechanism of Action: It acts as a competitive antagonist, binding to β2-adrenergic receptors and preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.

-

Applications: It is widely used to investigate the physiological and pathophysiological roles of the β2-adrenergic system in various tissues and organs, including vascular and uterine smooth muscle.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by agonists, activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

The β2-Adrenergic Signaling Pathway:

The activation of β2-adrenoceptors triggers a signaling cascade that influences numerous cellular processes. This compound's blockade of this pathway is central to its experimental utility.

Caption: this compound blocks the β2-adrenergic signaling pathway.

Applications in Sympathetic Nervous System Studies

This compound's selectivity for the β2-adrenoceptor makes it a crucial tool for dissecting the complex actions of the sympathetic nervous system.

Differentiating β1 and β2-Adrenergic Responses

In many tissues, both β1 and β2-adrenoceptors are present and can be activated by catecholamines. This compound allows researchers to isolate and study the specific contributions of the β2-receptor subtype. For example, in cardiovascular studies, this compound can be used to block β2-mediated vasodilation, thereby unmasking the effects of β1-receptor stimulation on heart rate and contractility.

Investigating Metabolic Effects

β2-adrenergic receptors play a role in regulating metabolism. This compound has been used in studies to investigate its effects on:

-

Lipolysis: By blocking β2-receptors on adipocytes.

-

Glycogenolysis: By inhibiting β2-mediated glucose release from the liver and skeletal muscle.

Neuromodulation Research

There is evidence to suggest that β2-adrenoceptors are involved in hemodynamic regulation within the central nervous system. This compound can be used to explore the role of these receptors in modulating neuronal activity and blood pressure control.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound.

Table 1: In Vitro Studies - Receptor Binding and Functional Assays

| Preparation | Ligand | This compound Ki (nM) | This compound IC50 (nM) | Reference |

| Rat Lung Membranes | [3H]ICI 118,551 | 25 | - | (Example) |

| Guinea Pig Trachea | Isoprenaline | - | 150 | (Example) |

Table 2: In Vivo Studies - Physiological Effects

| Animal Model | Parameter Measured | This compound Dose | Effect | Reference |

| Rat | Heart Rate | 1 mg/kg, i.v. | No significant change | (Example) |

| Rat | Mean Arterial Pressure | 1 mg/kg, i.v. | Attenuation of isoprenaline-induced hypotension | |

| Rat | Bone Mass | 0.1, 1, 10 mg/kg; p.o. | Increased bone mass indices | |

| Rat | Urine Volume | 25-100 μg/kg/min, i.v. | Increased urine volume |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols for common experiments using this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for β2-adrenergic receptors.

Materials:

-

Rat lung tissue (a rich source of β2-adrenoceptors)

-

Radioligand (e.g., [3H]ICI 118,551, a selective β2-antagonist)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Workflow:

Caption: Workflow for a receptor binding assay.

Procedure:

-

Membrane Preparation: Homogenize rat lung tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound for 60 minutes at 25°C.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Cardiovascular Study in Rats

Objective: To investigate the effect of this compound on the cardiovascular responses to a β-agonist.

Materials:

-

Anesthetized rats

-

Catheters for drug administration (i.v.) and blood pressure monitoring

-

This compound solution

-

Isoprenaline solution (a non-selective β-agonist)

-

Data acquisition system for recording heart rate and blood pressure

Workflow:

Caption: In vivo cardiovascular experiment workflow.

Procedure:

-

Animal Preparation: Anesthetize the rat and insert catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure measurement).

-

Stabilization: Allow the animal to stabilize for a period before starting the experiment.

-

This compound Administration: Administer a bolus dose of this compound (e.g., 1 mg/kg, i.v.) or vehicle.

-

Isoprenaline Challenge: After a set period (e.g., 15 minutes), administer a bolus dose of isoprenaline.

-

Data Recording: Continuously record heart rate and mean arterial pressure throughout the experiment.

-

Data Analysis: Compare the changes in heart rate and blood pressure in response to isoprenaline in the vehicle-treated and this compound-treated groups.

Conclusion

This compound remains a cornerstone pharmacological tool for the specific investigation of β2-adrenergic receptor function. Its high selectivity allows researchers to delineate the intricate roles of the β2-adrenergic system in health and disease. The proper application of this compound in well-designed experiments, utilizing the protocols outlined in this guide, will continue to advance our understanding of the sympathetic nervous system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Butaxamine Experiments in Mice

For Researchers, Scientists, and Drug Development Professionals